D4.2 Binding Affinity vs. 4''-Fluoro Analog
The target compound, N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide, demonstrates a Ki of 3 nM at the human dopamine D4.2 receptor, representing benchmark affinity in the series [1]. In a direct head-to-head comparison, its closest structural analog—the 4''-fluoro-biphenyl derivative (CAS not specified, BindingDB ID BDBM50152310, ChEMBL CHEMBL184388)—shows a Ki of 8 nM under identical assay conditions [2]. This corresponds to a 2.7-fold affinity advantage for the target compound, establishing its superiority as a more potent ligand for applications requiring maximal D4.2 receptor engagement.
| Evidence Dimension | Human Dopamine D4.2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3 nM |
| Comparator Or Baseline | 4''-Fluoro-biphenyl-4-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide: Ki = 8 nM |
| Quantified Difference | Target compound 2.7-fold more potent; 5 nM absolute difference in Ki |
| Conditions | Displacement of [3H]spiperone from human Dopamine D4.2 receptor stably transfected in human embryonic kidney 298 cells |
Why This Matters
A 2.7-fold higher affinity directly translates to lower compound concentration required for full target engagement, reducing off-target risk and enabling more efficient dose-response studies in screening campaigns.
- [1] BindingDB Entry BDBM50152305. Affinity Data: Ki = 3 nM. Assay: Displacement of [3H]spiperone from human Dopamine D4.2 receptor stably transfected in HEK 298 cells. View Source
- [2] BindingDB Entry BDBM50152310 (4''-Fluoro-biphenyl-4-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide; CHEMBL184388). Affinity Data: Ki = 8 nM for D4.2. View Source
